2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
Beschreibung
This compound features a 1,3-oxazole core with three key substituents:
- Position 2: A phenyl group substituted with a sulfonyl-linked 4-methylpiperidine moiety.
- Position 5: A morpholine ring, which improves solubility and metabolic stability due to its oxygen atom and conformational flexibility .
- Position 4: A nitrile group, commonly associated with electron-withdrawing effects and interactions with biological targets (e.g., kinases or enzymes) .
Eigenschaften
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-15-6-8-24(9-7-15)29(25,26)17-4-2-16(3-5-17)19-22-18(14-21)20(28-19)23-10-12-27-13-11-23/h2-5,15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBJDSCSHAOKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the piperidine and morpholine rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine under conditions involving reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring and the oxazole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively. .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 428.56 g/mol. Its structure features a unique combination of functional groups that enhance its biological activity.
Therapeutic Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with oxazole rings possess significant anticancer properties. The oxazole moiety can interact with various biological targets, potentially inhibiting cancer cell proliferation. Research has shown that derivatives of oxazole can exhibit cytotoxic effects against different cancer cell lines, making this compound a candidate for further development in oncology .
-
Inhibition of Enzymatic Activity :
- The presence of the sulfonamide group in the compound enhances its ability to inhibit key enzymes involved in disease processes. For instance, it has been suggested that similar compounds can act as inhibitors of Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and proliferation. This inhibition could be beneficial in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) .
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of oxazole derivatives, highlighting their mechanism of action through apoptosis induction in cancer cells. The study indicated that compounds similar to 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile showed promising results in inhibiting tumor growth in vitro and in vivo models .
Wirkmechanismus
The mechanism of action of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following structurally analogous compounds are analyzed for comparative insights:
Structural Analogues
2.1.1 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile ()
- Core : 1,3-oxazole.
- Substituents :
- Position 2: 4-fluorophenyl.
- Position 5: 4-(4-fluorobenzoyl)piperazine.
- Key Differences :
- The target compound’s 4-methylpiperidinyl sulfonyl group (Position 2) is replaced with a smaller 4-fluorophenyl, reducing steric hindrance.
- The morpholine (Position 5) is replaced with a fluorobenzoyl-piperazine, introducing aromatic fluorine and a carbonyl group. This may enhance target affinity but reduce solubility compared to morpholine .
2.1.2 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile ()
- Core : 1,3-oxazole.
- Substituents :
- Position 2: 2-fluorophenyl.
- Position 5: 4-(2-fluorobenzoyl)piperazine.
- Key Differences: The ortho-fluorine on the phenyl group (vs. Compared to the target compound, the absence of a sulfonyl group may limit interactions with polar residues in biological targets.
2.1.3 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile ()
- Core : Pyrimidine.
- Substituents: Position 4: Thiazole with methyl and methylamino groups. Position 2: Morpholinosulfonylphenyl.
- Key Differences: The pyrimidine core (vs. oxazole) offers distinct electronic properties and hydrogen-bonding capabilities.
Functional Implications
- Solubility : The target compound’s morpholine and sulfonyl groups likely improve aqueous solubility compared to fluorobenzoyl-piperazine analogues .
- Target Selectivity : The 4-methylpiperidinyl sulfonyl group may confer steric selectivity for bulkier binding pockets, whereas fluorinated phenyl groups () favor interactions with hydrophobic residues .
- Synthetic Accessibility : The pyrimidine derivative () has a lower yield (13%) compared to typical oxazole syntheses, suggesting the oxazole core may be more efficient for scale-up .
Research Findings and Limitations
Biologische Aktivität
The compound 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile represents a novel class of oxazole derivatives with potential therapeutic applications. This article aims to synthesize current knowledge regarding its biological activity, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Sulfonamide moiety : Known for enhancing biological activity.
- Morpholine group : Contributes to the compound's pharmacokinetic properties.
The molecular formula is with a molecular weight of approximately 388.48 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to the target compound have shown significant inhibition of cancer cell proliferation by interacting with tubulin at colchicine binding sites, thereby disrupting microtubule dynamics essential for cell division .
Key Findings:
- Inhibition of Cell Growth : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to its ability to inhibit tubulin polymerization.
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, there is evidence of enhanced efficacy, particularly in resistant cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have also been explored. Compounds with similar structural characteristics have exhibited notable antibacterial and antifungal activities.
Research Highlights:
- Antibacterial Studies : The compound has been evaluated against various bacterial strains, showing significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus.
- Antifungal Properties : In vitro studies indicate that the compound may inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Tubulin polymerization inhibition |
| MDA-MB-231 | 3.8 | Apoptosis induction via mitochondrial pathway |
Table 2: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| E. coli | 8 | Bactericidal |
| S. aureus | 6 | Bactericidal |
| C. albicans | 12 | Fungicidal |
Q & A
Basic Research Questions
Q. How is the crystal structure of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Integration of intensity data using programs like SAINT or APEX3.
- Structure refinement with anisotropic displacement parameters for non-hydrogen atoms.
- Validation using R-factors (e.g., ) and residual electron density analysis.
- Cross-verification with spectroscopic data (e.g., NMR, IR) to confirm functional groups .
Q. What HPLC methods are recommended for assessing the purity of this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column and optimized mobile phase is effective. For example:
- Mobile Phase : Methanol and buffer (65:35 v/v), where the buffer contains 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate in 1 L water (pH adjusted to 4.6 with glacial acetic acid).
- Detection : UV absorbance at 254 nm for the oxazole and morpholine moieties.
- System Suitability : Ensure resolution () between the compound and potential impurities (e.g., sulfonyl or morpholine derivatives) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to potential irritancy of sulfonyl and nitrile groups.
- First-aid measures: Immediate flushing with water for eye/skin contact; consult a physician if ingested or inhaled.
- Store in airtight containers away from oxidizing agents to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's biological activity while minimizing confounding variables?
- Methodological Answer : Adopt a split-plot or randomized block design for in vivo/in vitro studies. For example:
- Main Plots : Vary doses (e.g., 1 µM, 10 µM, 100 µM).
- Subplots : Test against different cell lines or enzyme targets (e.g., kinases, phosphatases).
- Replicates : Use ≥4 replicates per group to ensure statistical power.
- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., known inhibitors).
- Data analysis via ANOVA with post-hoc Tukey tests to account for multiple comparisons .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer :
- NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC) to confirm connectivity. For example, the morpholine ring’s protons (δ 3.6–3.8 ppm) should correlate with adjacent carbons.
- X-ray Validation : Compare experimental bond lengths/angles (e.g., C–N in oxazole: ~1.36 Å) with DFT-optimized structures.
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with <5 ppm error.
- Cross-reference with structurally analogous compounds (e.g., 4-[(4-methylphenyl)sulfonyl]-5-(2-phenylethyl)-1,3-oxazole) to identify systematic errors .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework for ecotoxicology:
- Abiotic Studies : Measure hydrolysis half-life at pH 4–9 and photodegradation under simulated sunlight.
- Biotic Studies : Use model organisms (e.g., Daphnia magna, zebrafish embryos) to assess acute/chronic toxicity (LC50/EC50).
- Environmental Partitioning : Calculate log (octanol-water) and (soil-water) to predict bioaccumulation.
- Long-Term Monitoring : Deploy passive samplers in water systems to track degradation products (e.g., morpholine sulfonic acid) .
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Key Steps :
Sulfonation of 4-methylpiperidine using chlorosulfonic acid.
Coupling with 4-cyanophenyl oxazole via Suzuki-Miyaura cross-coupling.
Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
